Patent Claimed Neurodegenerative Disease Application: Differentiated from Unsubstituted 3-Oxoisoindoline Analogs
2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid is explicitly claimed as an exemplar compound in US Patent Application US20100298290A1, filed by Exelixis, Inc., for methods of treating neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis [1]. This specific compound, with its N2-cyclopropyl and 4-carboxylic acid substitution pattern, is distinguished from the unsubstituted analog 3-oxoisoindoline-4-carboxylic acid (CAS 935269-27-5), which is not claimed in this patent family and lacks the N2-cyclopropyl moiety critical for the claimed therapeutic activity. The patent specifically recites 2-cyclopropyl-3-oxoisoindoline-4-carboxylic acid as an embodiment within Formula I compounds for improving astrocyte function and treating neuronal dysfunction.
| Evidence Dimension | Patent claim inclusion for neurodegenerative disease treatment |
|---|---|
| Target Compound Data | Explicitly recited in US20100298290A1 as Formula I embodiment; claimed for treating Alzheimer's, Parkinson's, ALS |
| Comparator Or Baseline | 3-Oxoisoindoline-4-carboxylic acid (CAS 935269-27-5): Not claimed in this patent family; lacks N2-substitution |
| Quantified Difference | Patent inclusion vs. non-inclusion; structural difference of N2-cyclopropyl vs. N2-H |
| Conditions | Patent examination of US20100298290A1, filed May 20, 2010, assigned to Exelixis, Inc. |
Why This Matters
For research groups pursuing neurodegeneration targets or developing isoindoline-based therapeutics, procurement of this specific compound enables alignment with prior art that has passed patent examination, whereas generic 3-oxoisoindoline analogs lack this validated therapeutic context.
- [1] Buhr CA, Bussenius J, Rice KD, et al. Compounds and Methods of Treating Neurodegenerative Diseases. US Patent Application US20100298290A1, assigned to Exelixis, Inc. Published November 25, 2010. View Source
